molecular formula C9H12O3S B12532109 (4-Ethylphenyl)methanesulfonic acid CAS No. 752148-79-1

(4-Ethylphenyl)methanesulfonic acid

Cat. No.: B12532109
CAS No.: 752148-79-1
M. Wt: 200.26 g/mol
InChI Key: ZAYOKYBGDYUODE-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)methanesulfonic acid is an organic compound belonging to the class of sulfonic acids It is characterized by the presence of a methanesulfonic acid group attached to a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylphenyl)methanesulfonic acid typically involves the sulfonation of 4-ethylphenyl compounds. One common method is the reaction of 4-ethylphenyl with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylphenyl)methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinic acid derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

(4-Ethylphenyl)methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methanesulfonic acid involves its ability to act as a strong acid, donating protons to various substrates. This property makes it an effective catalyst in acid-catalyzed reactions. The sulfonic acid group can also interact with metal ions, facilitating reactions in coordination chemistry.

Comparison with Similar Compounds

    Methanesulfonic acid: The simplest member of the sulfonic acid family, used in similar applications but lacks the ethylphenyl group.

    Toluene-4-sulfonic acid: Another sulfonic acid with a toluene group, used as a catalyst in organic synthesis.

    Benzenesulfonic acid: A sulfonic acid with a benzene ring, commonly used in the production of detergents and surfactants.

Uniqueness: (4-Ethylphenyl)methanesulfonic acid is unique due to the presence of the 4-ethylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications where other sulfonic acids may not be as effective.

Properties

IUPAC Name

(4-ethylphenyl)methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYOKYBGDYUODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591720
Record name (4-Ethylphenyl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752148-79-1
Record name (4-Ethylphenyl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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